N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide
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Overview
Description
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dimethylamino group, a methoxy group, and a trifluoromethyl group attached to a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide typically involves multi-step organic reactionsThe final step involves the coupling of the pyrimidine derivative with 2-(trifluoromethyl)benzoyl chloride under appropriate reaction conditions, such as the presence of a base like triethylamine, to form the desired benzamide compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for research and application purposes .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Scientific Research Applications
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide involves its interaction with molecular targets, such as enzymes or receptors, within biological systems. The compound’s functional groups enable it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-(Dimethylamino)-2-methoxypyrimidin-5-yl)-2-methylbenzamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
5-(Dimethylamino)-N-(4-ethynylphenyl)-1-naphthalenesulfonamide: Contains a dimethylamino group and is used as an antitumor agent and bio-imaging probe.
Uniqueness
N-[4-(Dimethylamino)-2-methoxypyrimidin-5-YL]-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for the development of compounds with enhanced biological activity and stability .
Properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c1-22(2)12-11(8-19-14(21-12)24-3)20-13(23)9-6-4-5-7-10(9)15(16,17)18/h4-8H,1-3H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJLLOWKGFLOSRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CC=C2C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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